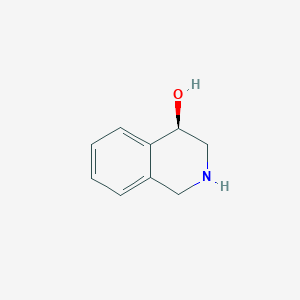

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of THIQ derivatives in cancer therapy. A notable investigation demonstrated that a synthesized THIQ derivative exhibited potent inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The compound showed an IC50 value of 7.21 µM against murine T-cell lymphoma cells and significantly reduced tumor growth in vivo .

Table 1: Anticancer Activity of THIQ Derivatives

| Compound | IC50 Value (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| 5c | 7.21 | Murine T-cell Lymphoma | MMP inhibition and anti-angiogenesis |

| 175 | Not specified | Various solid tumors | Induction of apoptosis |

Neuroprotective Effects

THIQs have also been explored for their neuroprotective properties. Studies indicate that certain THIQ derivatives can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative disorders such as Alzheimer's disease. For instance, compounds derived from THIQ have been shown to enhance norepinephrine levels, contributing to improved cognitive function .

Antiviral Properties

In light of the COVID-19 pandemic, THIQ derivatives have been investigated for their antiviral activity against SARS-CoV-2. A study reported that specific THIQ-based heterocycles effectively suppressed viral replication in vitro, indicating their potential as therapeutic agents against viral infections .

Table 2: Antiviral Activity of THIQ Derivatives

| Compound | Activity Against | Mechanism of Action |

|---|---|---|

| trans-1 | SARS-CoV-2 | Inhibition of viral replication |

| trans-2 | SARS-CoV-2 | Disruption of viral entry |

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is crucial for optimizing their biological activity. Researchers have identified key structural features that enhance the efficacy and selectivity of these compounds.

Key Findings:

- Substituents at specific positions on the THIQ scaffold can significantly alter bioactivity.

- The presence of electron-donating groups enhances anticancer properties by stabilizing reactive intermediates during metabolic processes .

Synthesis Strategies

Various synthetic methodologies have been developed to produce THIQ derivatives efficiently. Notable strategies include:

Análisis De Reacciones Químicas

Acylation and Esterification

The hydroxyl group at C4 undergoes nucleophilic acylation reactions with acyl chlorides or anhydrides. For example:

- Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) yields the 4-O-acetyl derivative .

- Benzoylation : Reacting with benzoyl chloride in the presence of pyridine generates the 4-O-benzoyl ester, a common intermediate for further functionalization .

Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM | 0–25°C | 85–92 |

| Benzoyl chloride | Pyridine/DCM | 25°C | 78–84 |

Pummerer Reaction

The Pummerer reaction facilitates cyclization and functional group interconversion. In the presence of trifluoroacetic anhydride (TFAA) and boron trifluoride diethyl etherate (BF₃·Et₂O), (4R)-1,2,3,4-tetrahydroisoquinolin-4-ol forms sulfonium-carbenium dication intermediates, enabling stereoselective synthesis of vinyl sulfides or tetrahydroisoquinoline derivatives .

Example :

- Reaction of 6a (N-formyl sulfoxide precursor) with TFAA/BF₃·Et₂O yields 7a (cyclized product) in 53% yield .

Pictet-Spengler Cyclization

This reaction constructs the tetrahydroisoquinoline core via acid-catalyzed condensation of phenethylamine derivatives with aldehydes or ketones. For (4R)-configured products:

- Substrate : 3,4-Dimethoxyphenethylamine derivatives.

- Conditions : HBr/AcOH with formaldehyde at 80°C .

- Outcome : Stereoselective formation of (3R,4R)-configured tetrahydroisoquinolines .

Mechanistic Insight :

Protonation of the imine intermediate directs nucleophilic attack to the C4 position, favoring retention of stereochemistry .

Bischler-Napieralski Cyclization

Used to synthesize 1-substituted tetrahydroisoquinolines:

- Step 1 : Acylation of phenethylamine with chloroacetyl chloride.

- Step 2 : Cyclization using POCl₃ or PCl₃, followed by NaBH₄ reduction .

Key Data :

| Starting Material | Cyclization Agent | Product | Yield (%) |

|---|---|---|---|

| N-Acyl derivative | POCl₃ | 1-Substituted THIQ | 70–82 |

Fluorination and Halogenation

The C4 hydroxyl group can be replaced via fluorination:

- Reagents : NFSI (N-fluorobenzenesulfonimide) and LiHMDS (lithium hexamethyldisilazide) in THF .

- Outcome : Stereoretentive substitution to produce 4-fluoro derivatives (e.g., 6 in 36% yield) .

Stereochemical Control :

The (4R)-configuration is preserved due to steric hindrance from the fused bicyclic structure .

Functionalization via Ugi-Type Reactions

Visible-light-mediated three-component reactions enable sp³ C–H bond functionalization:

- Components : this compound, isonitriles, and carboxylic acids.

- Catalyst : Ru(bpy)₃Cl₂ under aerobic conditions .

- Example : Reaction with cyclohexyl isonitrile and acetic acid yields carboxamide derivatives (e.g., 4a , 68% yield) .

Reaction Scope :

| Isonitrile | Carboxylic Acid | Product Yield (%) |

|---|---|---|

| Cyclohexyl | Acetic acid | 68 |

| 4-Methoxyphenyl | 2-Furoic acid | 73 |

Reduction and Oxidation

- Reduction : NaBH₄ or LiAlH₄ reduces imine intermediates to secondary amines .

- Oxidation : MnO₂ or PCC oxidizes the hydroxyl group to a ketone, though this is less common due to competing ring-opening reactions.

Stereochemical Considerations

The (4R)-stereochemistry significantly impacts reactivity:

Propiedades

Número CAS |

105181-85-9 |

|---|---|

Fórmula molecular |

C9H11NO |

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

(4R)-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2/t9-/m0/s1 |

Clave InChI |

HTHIHJJKFYXSOQ-VIFPVBQESA-N |

SMILES |

C1C(C2=CC=CC=C2CN1)O |

SMILES isomérico |

C1[C@@H](C2=CC=CC=C2CN1)O |

SMILES canónico |

C1C(C2=CC=CC=C2CN1)O |

Sinónimos |

(4R)-1,2,3,4-TETRAHYDROISOQUINOLIN-4-OL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.